molecular formula C7H12O3 B6300694 2,5-Dioxaspiro[3.4]octan-7-ylmethanol CAS No. 2306276-69-5

2,5-Dioxaspiro[3.4]octan-7-ylmethanol

Cat. No.: B6300694
CAS No.: 2306276-69-5
M. Wt: 144.17 g/mol
InChI Key: JLFQZWISCATFAQ-UHFFFAOYSA-N
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Description

2,5-Dioxaspiro[3.4]octan-7-ylmethanol: is a synthetic organic compound with the molecular formula C7H12O3. It is characterized by its unique spirocyclic structure, which includes a spiro linkage between a dioxane ring and a methanol group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxaspiro[3.4]octan-7-ylmethanol typically involves the reaction of a suitable diol with formaldehyde under acidic or basic conditions to form the spirocyclic dioxane ring. The methanol group is then introduced through a subsequent reaction, often involving a methanol derivative or a methanol-producing reagent .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dioxaspiro[3.4]octan-7-ylmethanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanol group is replaced by other functional groups

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used under appropriate conditions

Major Products Formed:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Various alcohol derivatives.

    Substitution: Compounds with different functional groups replacing the methanol group

Scientific Research Applications

2,5-Dioxaspiro[3.4]octan-7-ylmethanol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,5-Dioxaspiro[3.4]octan-7-ylmethanol involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The methanol group can participate in hydrogen bonding and other interactions, influencing the compound’s overall effect .

Comparison with Similar Compounds

    2,5-Dioxaspiro[3.4]octane: Lacks the methanol group, resulting in different chemical properties and reactivity.

    2,5-Dioxaspiro[3.4]octan-7-ylamine: Contains an amine group instead of a methanol group, leading to different biological and chemical behavior

Uniqueness: 2,5-Dioxaspiro[3

Properties

IUPAC Name

2,5-dioxaspiro[3.4]octan-7-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c8-2-6-1-7(10-3-6)4-9-5-7/h6,8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFQZWISCATFAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC12COC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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